Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate is a synthetic organic compound with the molecular formula C17H17NO4. It is known for its unique chemical structure, which includes a benzoate ester, an amide linkage, and a phenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate typically involves the reaction of 4-(4-methylphenyl)phenol with methyl 2-aminobenzoate in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an organic solvent like dichloromethane, and requires a catalyst such as triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and composition .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and amide groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-[4-(4-methoxyphenyl)phenoxy]acetyl]amino]benzoate
- Methyl 2-[[2-[4-(4-ethylphenyl)phenoxy]acetyl]amino]benzoate
- Methyl 2-[[2-[4-(4-bromophenyl)phenoxy]acetyl]amino]benzoate
Uniqueness
Methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets compared to its analogs .
Properties
IUPAC Name |
methyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16-7-9-17(10-8-16)18-11-13-19(14-12-18)28-15-22(25)24-21-6-4-3-5-20(21)23(26)27-2/h3-14H,15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWXFVHJUSETEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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